Prazosin
Prazosin
Prazosin is a synthetic piperazine derivative and an alpha-1 adrenergic receptor inhibitor used primarily as an anti-hypertensive. Prazosin's effects are most pronounced in the large resistance vessels (i.e. arterioles) and result in a decrease in total systemic vascular resistance (SVR) without a rebound or reflex tachycardia. To a lesser extent, this agent also decreases the tone of the bladder sphincter, thereby allowing the opening of the bladder into the urethra and thus relieving the urinary conditions associated with benign prostatic hypertrophy.
Prazosin is a nonselective alpha-adrenergic antagonist (alpha-blocker) used in the therapy of hypertension. Prazosin is associated with a low rate of transient serum aminotransferase elevations and has not been clearly linked to clinically apparent acute liver injury.
Prazosin, also known as minipress or prazosin HCL, belongs to the class of organic compounds known as n-arylpiperazines. These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group. Prazosin is a drug which is used for treatment of hypertension, symptomatic benign prostatic hyperplasia, and severe congestive heart failure. may also be used alone or in combination with β-blockers in the preoperative management of signs and symptoms of pheochromocytoma. . Prazosin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Prazosin has been detected in multiple biofluids, such as urine and blood. Within the cell, prazosin is primarily located in the membrane (predicted from logP).
Prazosin is a nonselective alpha-adrenergic antagonist (alpha-blocker) used in the therapy of hypertension. Prazosin is associated with a low rate of transient serum aminotransferase elevations and has not been clearly linked to clinically apparent acute liver injury.
Prazosin, also known as minipress or prazosin HCL, belongs to the class of organic compounds known as n-arylpiperazines. These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group. Prazosin is a drug which is used for treatment of hypertension, symptomatic benign prostatic hyperplasia, and severe congestive heart failure. may also be used alone or in combination with β-blockers in the preoperative management of signs and symptoms of pheochromocytoma. . Prazosin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Prazosin has been detected in multiple biofluids, such as urine and blood. Within the cell, prazosin is primarily located in the membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
19216-56-9
VCID:
VC0003693
InChI:
InChI=1S/C19H21N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,22)
SMILES:
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC
Molecular Formula:
C19H21N5O4
Molecular Weight:
383.4 g/mol
Prazosin
CAS No.: 19216-56-9
Inhibitors
VCID: VC0003693
Molecular Formula: C19H21N5O4
Molecular Weight: 383.4 g/mol
CAS No. | 19216-56-9 |
---|---|
Product Name | Prazosin |
Molecular Formula | C19H21N5O4 |
Molecular Weight | 383.4 g/mol |
IUPAC Name | [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone |
Standard InChI | InChI=1S/C19H21N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,22) |
Standard InChIKey | IENZQIKPVFGBNW-UHFFFAOYSA-N |
SMILES | COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC |
Canonical SMILES | COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC |
Boiling Point | 638.366 |
Melting Point | 277-280 279.0 °C 279°C |
Physical Description | Solid |
Description | Prazosin is a synthetic piperazine derivative and an alpha-1 adrenergic receptor inhibitor used primarily as an anti-hypertensive. Prazosin's effects are most pronounced in the large resistance vessels (i.e. arterioles) and result in a decrease in total systemic vascular resistance (SVR) without a rebound or reflex tachycardia. To a lesser extent, this agent also decreases the tone of the bladder sphincter, thereby allowing the opening of the bladder into the urethra and thus relieving the urinary conditions associated with benign prostatic hypertrophy. Prazosin is a nonselective alpha-adrenergic antagonist (alpha-blocker) used in the therapy of hypertension. Prazosin is associated with a low rate of transient serum aminotransferase elevations and has not been clearly linked to clinically apparent acute liver injury. Prazosin, also known as minipress or prazosin HCL, belongs to the class of organic compounds known as n-arylpiperazines. These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group. Prazosin is a drug which is used for treatment of hypertension, symptomatic benign prostatic hyperplasia, and severe congestive heart failure. may also be used alone or in combination with β-blockers in the preoperative management of signs and symptoms of pheochromocytoma. . Prazosin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Prazosin has been detected in multiple biofluids, such as urine and blood. Within the cell, prazosin is primarily located in the membrane (predicted from logP). |
Solubility | 1.4 mg/mL 6.93e-01 g/L |
Synonyms | Furazosin HCL, Prazosin Hydrochloride, Prazosin Minipress Pratsiol Prazosin Prazosin HCL Prazosin Hydrochloride |
Reference | [1]. Day HE, et al. Distribution of alpha 1a-, alpha 1b- and alpha 1d-adrenergic receptor mRNA in the rat brain and spinal cord. J Chem Neuroanat. 1997 Jul;13(2):115-39. [2]. Yu CX, et al. Selective MT(2) melatonin receptor antagonist blocks melatonin-induced antinociception in rats. Neurosci Lett. 2000 Mar 24;282(3):161-4. |
PubChem Compound | 4893 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume